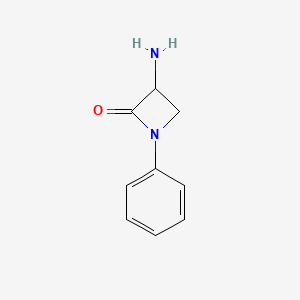

3-Amino-1-phenylazetidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-1-phenylazetidin-2-one is a chemical compound with the molecular formula C9H10N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-phenylazetidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of N-phenylglycine derivatives under specific reaction conditions. The reaction typically requires a base, such as sodium hydroxide, and a suitable solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-phenylazetidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

3-Amino-1-phenylazetidin-2-one has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential bioactivity against various biological targets.

Medicine: Investigated for its therapeutic effects and potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-1-phenylazetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

3-Amino-1-phenylazetidin-2-one hydrochloride: A salt form with similar properties but different solubility and stability characteristics.

N-Phenylglycine: A precursor in the synthesis of this compound.

Azetidin-2-one derivatives: Compounds with similar core structures but different substituents

Uniqueness

This compound stands out due to its unique combination of an amino group and a phenyl ring attached to the azetidinone core. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research fields .

Biological Activity

3-Amino-1-phenylazetidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings, including case studies and data tables.

This compound is characterized by its unique azetidine structure, which allows it to interact with various biological targets. The compound exhibits the ability to bind to enzymes and receptors, modulating their activity and leading to various biological effects. Its mechanism of action is influenced by the presence of the amino group, which can participate in nucleophilic substitution reactions, enhancing its reactivity with electrophiles.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-negative bacteria. The presence of electron-withdrawing groups (EWGs) at specific positions on the phenyl ring enhances its antimicrobial potency .

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly against breast cancer cell lines such as MCF-7. Preliminary studies using the MTT assay revealed cytotoxic effects with inhibition percentages ranging from 89.84% to 94.76% at varying concentrations (0.1 μM to 2 μM). Notably, derivatives with specific substitutions showed enhanced efficacy compared to standard treatments like doxorubicin .

Table 1: Cytotoxic Effects of this compound Derivatives on MCF-7 Cells

| Compound | Concentration (μM) | % Inhibition |

|---|---|---|

| AZ-5 | 0.1 | 93.28% |

| AZ-9 | 0.5 | 90.56% |

| AZ-10 | 1 | 93.14% |

| AZ-14 | 2 | 89.84% |

| AZ-19 | - | 94.76% |

Anticonvulsant Activity

There is emerging evidence suggesting that compounds related to this compound may exhibit anticonvulsant properties. In animal models, certain derivatives have shown protective effects against induced seizures, indicating potential for further exploration in epilepsy treatment .

Structure-Activity Relationship (SAR)

The effectiveness of this compound derivatives is significantly influenced by their structural modifications. The introduction of EWGs at the para position of the phenyl ring has been correlated with increased anticancer and antimicrobial activities. For instance, compounds with chlorine or nitro groups demonstrate enhanced bioactivity compared to their unsubstituted counterparts .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating derivatives of this compound for their biological activities:

- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their cytotoxicity against MCF-7 cells, finding significant variations in activity based on structural modifications.

- Antimicrobial Testing : Another research effort assessed the antimicrobial efficacy of several derivatives against common pathogens, revealing promising results that warrant further investigation.

Properties

IUPAC Name |

3-amino-1-phenylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-8-6-11(9(8)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJJTFVMOLATBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N1C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.